

(R)-AMG-193: A Technical Guide to Target Selectivity and Binding Affinity

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Compound of Interest

Compound Name: (R)-AMG-193

Cat. No.: B15588503

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(R)-AMG-193 is an investigational agent. Its safety and efficacy have not been established by regulatory authorities.)

Introduction

(R)-AMG-193, also known as AMG 193, is a first-in-class, orally bioavailable, and potent small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It exhibits a unique mechanism of action, demonstrating MTA-cooperative binding, which leads to preferential activity in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.^{[1][2]} This technical guide provides an in-depth overview of the target selectivity and binding affinity of **(R)-AMG-193**, compiling available quantitative data, detailing experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams.

Target Selectivity: MTA-Cooperative Inhibition of PRMT5

The primary target of **(R)-AMG-193** is PRMT5, a type II protein arginine methyltransferase that plays a critical role in various cellular processes, including RNA splicing, gene expression, and DNA damage repair, through the symmetric dimethylation of arginine residues on histone and non-histone proteins.^{[2][3]}

A key feature of **(R)-AMG-193** is its MTA-cooperative mechanism of inhibition. In cancer cells with a homozygous deletion of the MTAP gene, the substrate methylthioadenosine (MTA) accumulates.[2] **(R)-AMG-193** preferentially binds to the PRMT5-MTA complex, forming a stable ternary complex that inhibits the methyltransferase activity of PRMT5.[1][2] This leads to a synthetic lethal interaction, where the combination of MTAP deletion and PRMT5 inhibition is selectively toxic to cancer cells while sparing normal, MTAP-proficient cells.

Cellular Selectivity

The selectivity of **(R)-AMG-193** for MTAP-deleted cancer cells has been demonstrated across a wide range of cell lines. The Profiling Relative Inhibition Simultaneously in Mixtures (PRISM) platform was utilized to screen over 850 cancer cell lines, confirming that sensitivity to **(R)-AMG-193** is strongly correlated with MTAP loss.[2]

Cell Line Context	IC50 (μM)	Fold Selectivity (WT/MTAP-deleted)	Reference
HCT116 MTAP-deleted	~0.040	~100x	[2]
HCT116 MTAP Wild-Type	> 4	[2]	

Table 1: Cellular Potency and Selectivity of **(R)-AMG-193** in Isogenic Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of **(R)-AMG-193** in viability assays, highlighting its potent and selective activity against cancer cells with MTAP deletion.

Binding Affinity and Kinetics

The binding affinity and kinetics of **(R)-AMG-193** to the PRMT5-MTA complex have been characterized using Surface Plasmon Resonance (SPR). These studies reveal an extremely high affinity and a remarkably slow dissociation rate, contributing to the potent and sustained inhibition of PRMT5 in target cells.[1][2]

Parameter	Value	Method	Reference
Binding Affinity (KD) to PRMT5-MTA	3.9 pM	SPR Chaser Assay	[1][2]
Dissociation Rate (kd)	$7.78 \times 10^{-6} \text{ s}^{-1}$	SPR Chaser Assay	[1]
Binding Half-life (t1/2)	~25 hours	SPR Chaser Assay	[1]
MTA Cooperativity	~60-fold	SPR	[2]

Table 2: Binding Affinity and Kinetic Parameters of **(R)-AMG-193**. This table presents the key quantitative data on the interaction of **(R)-AMG-193** with its target, the PRMT5-MTA complex. The picomolar binding affinity and long half-life underscore the molecule's high potency.

Experimental Protocols

Surface Plasmon Resonance (SPR) - Chaser Assay

Due to the extremely slow dissociation rate of **(R)-AMG-193** from the PRMT5-MTA complex, a standard SPR direct binding assay is insufficient to accurately determine the kinetic parameters. Therefore, an SPR chaser assay was employed.[1][2] While the specific, detailed protocol for **(R)-AMG-193** has not been publicly disclosed, the following methodology, based on similar MTA-cooperative PRMT5 inhibitors, outlines the likely experimental steps.[4][5]

Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of **(R)-AMG-193** to the PRMT5-MTA complex.

Materials:

- Biacore instrument (e.g., Biacore 8K)
- Sensor chip (e.g., CM5)
- Recombinant human PRMT5/MEP50 complex
- **(R)-AMG-193**
- Methylthioadenosine (MTA)

- S-adenosyl methionine (SAM) for cooperativity assessment
- A competitive, fast-dissociating "chaser" molecule that binds to the same site as **(R)-AMG-193**.
- Running buffer (e.g., HBS-EP+)

Procedure:

- Immobilization: Covalently immobilize the PRMT5/MEP50 complex onto the sensor chip surface using standard amine coupling chemistry.
- Analyte Injection: Inject a saturating concentration of **(R)-AMG-193** over the sensor surface in the presence of a constant concentration of MTA in the running buffer to allow for the formation of the PRMT5-MTA-**(R)-AMG-193** complex.
- Dissociation Phase & Chaser Injection:
 - Initiate the dissociation phase by flowing running buffer with MTA over the sensor surface.
 - At various time points during the dissociation phase, inject a high concentration of the chaser molecule. The binding of the chaser molecule is inversely proportional to the amount of **(R)-AMG-193** still bound to the PRMT5-MTA complex.
- Data Analysis:
 - The rate of **(R)-AMG-193** dissociation (k_d) is determined by fitting the chaser binding signal over time to an exponential decay model.
 - The association rate (k_a) is determined from the initial binding phase.
 - The equilibrium dissociation constant (K_D) is calculated as k_d/k_a .
- MTA Cooperativity: To determine MTA cooperativity, the binding affinity in the presence of MTA is compared to the binding affinity in the presence of SAM.[\[2\]](#)

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.^{[6][7]}

Objective: To confirm the intracellular binding of **(R)-AMG-193** to PRMT5.

Materials:

- MTAP-deleted cancer cell line (e.g., HCT116 MTAP-deleted)
- **(R)-AMG-193**
- DMSO (vehicle control)
- Cell lysis buffer
- Equipment for SDS-PAGE and Western blotting
- Anti-PRMT5 antibody

Procedure:

- Cell Treatment: Treat cultured MTAP-deleted cells with **(R)-AMG-193** or DMSO for a specified time.
- Heat Shock: Aliquot the cell suspensions and expose them to a temperature gradient for a fixed duration (e.g., 3 minutes). The specific temperature range would be optimized for PRMT5.
- Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
- Western Blotting: Analyze the amount of soluble PRMT5 in each sample by SDS-PAGE and Western blotting using an anti-PRMT5 antibody.
- Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature. A shift in the melting curve to a higher temperature in the **(R)-AMG-193**-treated samples compared to the DMSO control indicates target engagement.

PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) Cell Line Screening

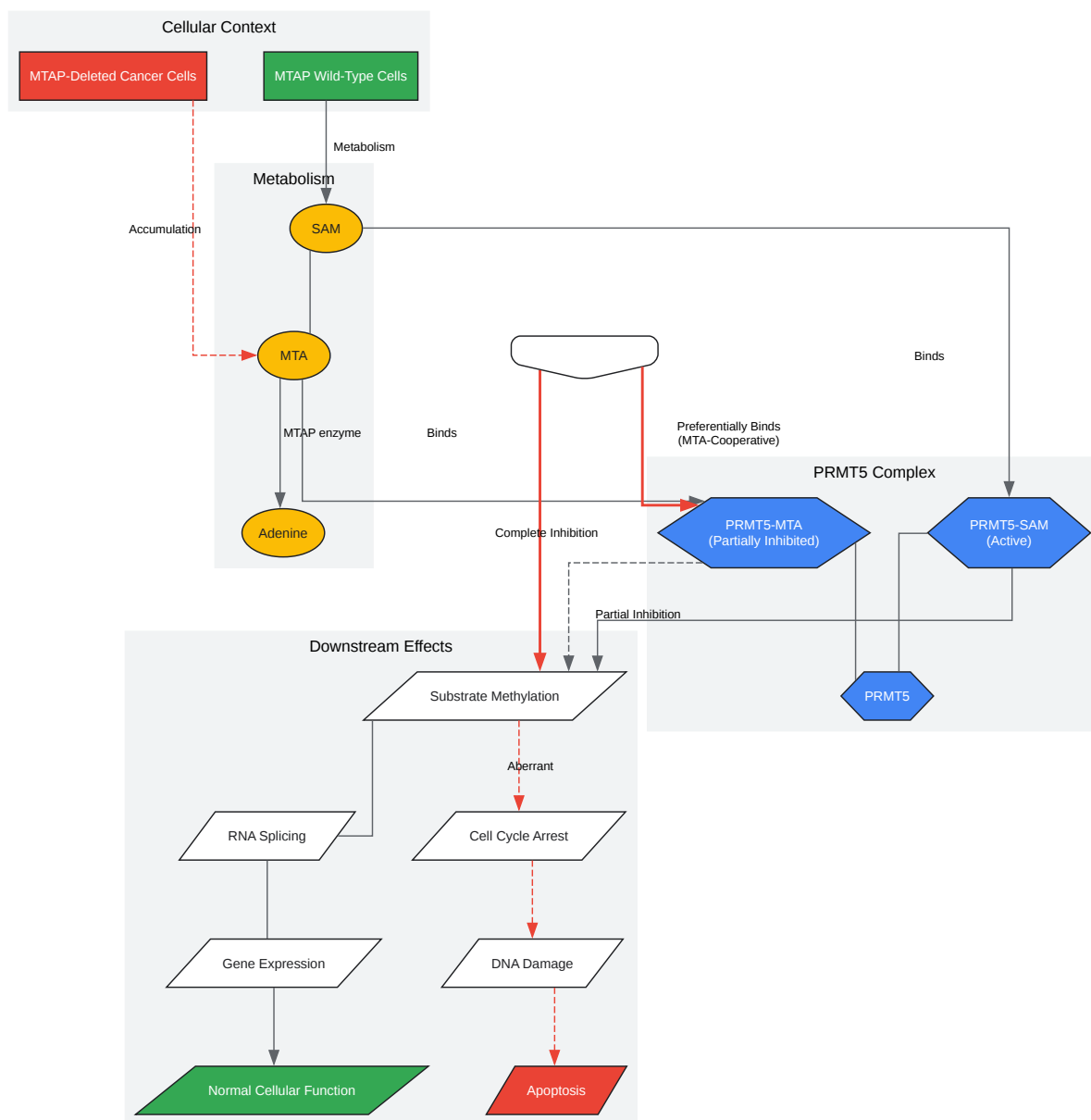
The PRISM assay enables high-throughput screening of a compound's effect on the viability of hundreds of cancer cell lines simultaneously by labeling each cell line with a unique DNA barcode.^{[3][8]}

Objective: To assess the selective anti-proliferative activity of **(R)-AMG-193** across a large panel of cancer cell lines with known genomic features, including MTAP status.

Procedure:

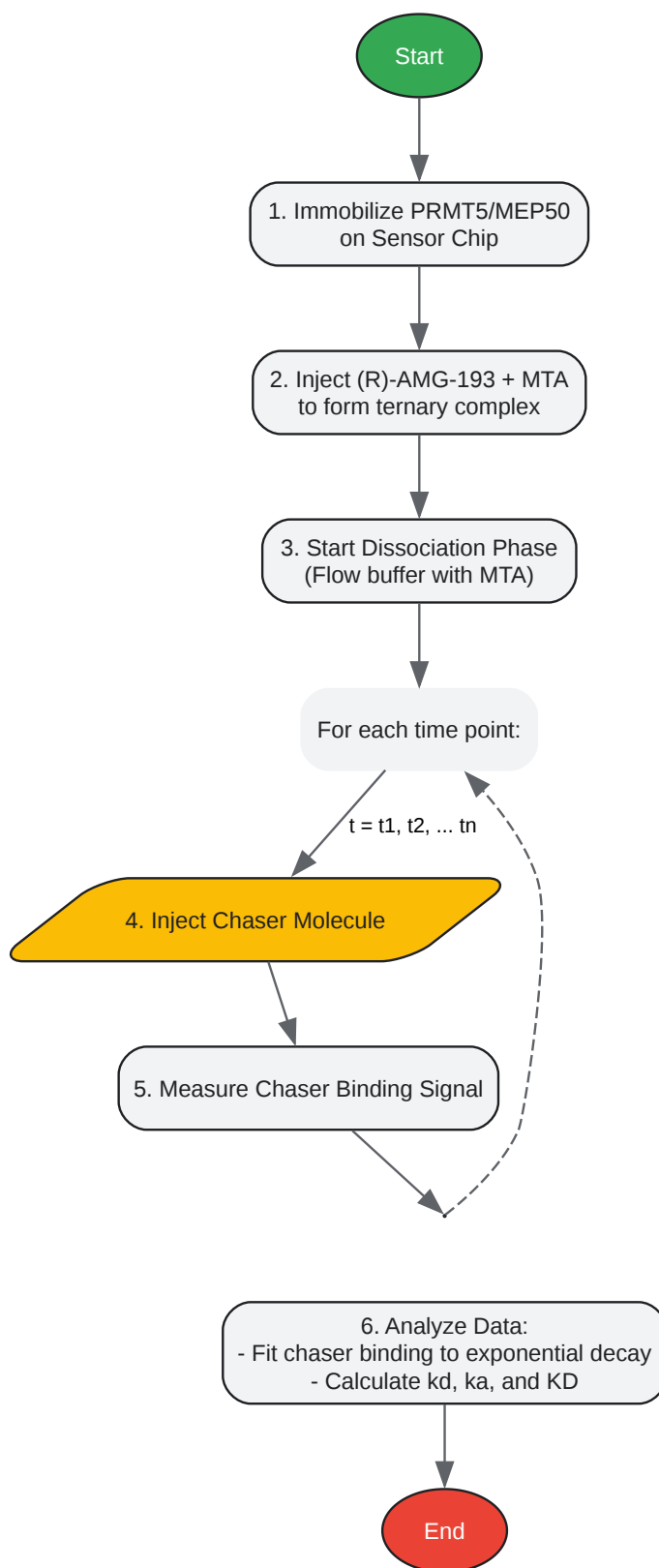
- Cell Pooling: Pools of barcoded cancer cell lines are created.
- Treatment: The cell line pools are treated with a range of concentrations of **(R)-AMG-193**.
- Incubation: Cells are incubated for a defined period (e.g., 5 days).^[9]
- Lysis and Barcode Amplification: Cells are lysed, and the DNA barcodes are amplified via PCR.
- Barcode Detection: The abundance of each barcode is quantified, typically using a Luminex bead-based platform or next-generation sequencing.^{[10][11]}
- Data Analysis: The relative abundance of each barcode in the treated samples is compared to vehicle-treated controls to determine the effect of **(R)-AMG-193** on the viability of each cell line. This data is then correlated with the genomic features of the cell lines to identify biomarkers of sensitivity.

Signaling Pathways and Workflows



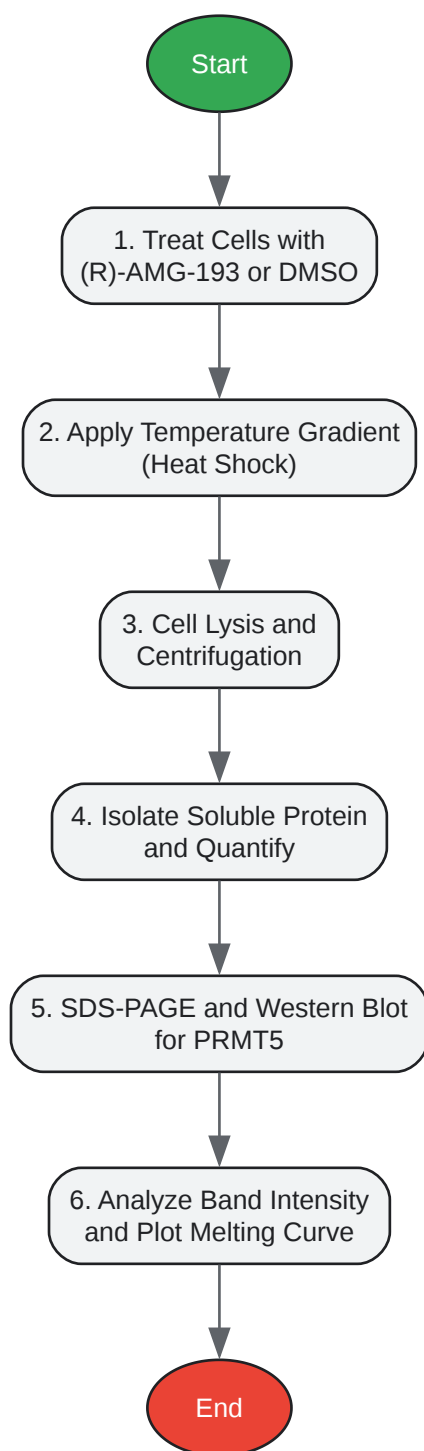
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Caption: PRMT5 Signaling and **(R)-AMG-193** Mechanism of Action.



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Caption: SPR Chaser Assay Workflow for Kinetic Analysis.



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